molecular formula C15H11F2N5O B6440601 3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2548998-80-5

3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No. B6440601
CAS RN: 2548998-80-5
M. Wt: 315.28 g/mol
InChI Key: VABXXFGTKACSIB-UHFFFAOYSA-N
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Description

The compound “3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . The structure of the compound is characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a future direction in this field . The therapeutic importance of triazole derivatives has led to ongoing research into their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O/c16-10-4-3-9(7-11(10)17)18-15(23)12-5-6-13-19-20-14(8-1-2-8)22(13)21-12/h3-8H,1-2H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABXXFGTKACSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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